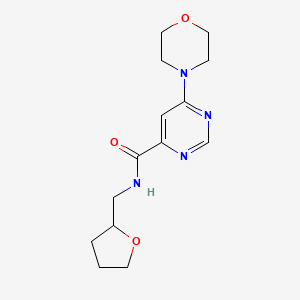

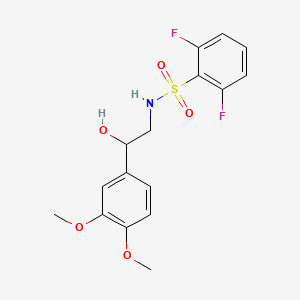

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

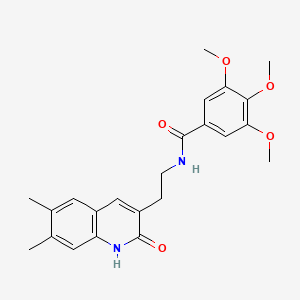

“N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide” is a compound that contains a benzene ring conjugated to a propanoic acid . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 3,4-dimethoxyphenylacetic acid with SOCl2 in toluene to form 3,4-dimethoxyphenylacetyl chloride. The reaction of 3,4-dimethoxyphenylacetyl chloride with 2-(3,4-dimethoxyphenyl)ethanamine in dichloromethane at room temperature for 3 hours gives an amide . Another method involves adding 3,4,5-dimethoxy-1-aminoacetyl phenyl hydrobromide, 3,4,5-trimethoxy phenylacetate, DMAP (dimethylaminopyridine) and anhydrous dichloromethane in a reaction flask, cooling to 0 DEG.C, adding EDCI.HCl under the nitrogen protection, stirring to react for 30 minutes, and then warming to room temperature, and continuously stirring to react for 24 hours .

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique . The molecular geometry, vibrational frequencies (FT-IR) of the title compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set and compared with the experimental data .

Chemical Reactions Analysis

The chemical reactions of similar compounds involve various enzymes and pathways that are involved in cell growth and proliferation. They also induce apoptosis, or programmed cell death, in cells.

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 369.5 , a melting point of 124 °C , a boiling point of 559.3±50.0 °C , and a density of 1.130±0.06 g/cm3 .

Wissenschaftliche Forschungsanwendungen

However, compounds with similar structures have been mentioned in various contexts such as:

- Role of ROS in Diseases: Compounds with similar structures have been used to study the role of reactive oxygen species (ROS) in diseases like cardiovascular disease, cancer, and neurodegenerative diseases.

- Synthesis of Bioactive Compounds : Such compounds have been synthesized for potential bioactive properties, which could be applied in medicinal chemistry .

- Intermediate for Muscle Relaxants : Derivatives have been employed as intermediates in the preparation of muscle relaxants like papaverine .

- Alzheimer’s Disease Research : There are applications in preparation for medicines resisting Alzheimer’s disease .

- Enantioselective Synthesis : They have been used in enantioselective synthesis processes, which is a key aspect of creating pharmaceuticals with specific desired activities .

Wirkmechanismus

Target of Action

It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that similar compounds, such as 3,4-dimethoxyphenethylamine, are analogues of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . This suggests that N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide may interact with its targets in a similar manner, potentially influencing neurotransmitter activity.

Biochemical Pathways

It is known that similar compounds, such as 3,4-dimethoxyphenethylamine, have some activity as a monoamine oxidase inhibitor . This suggests that N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide may affect similar biochemical pathways, potentially influencing monoamine oxidase activity and thereby affecting neurotransmitter levels.

Pharmacokinetics

It is known that similar compounds can be analyzed using reverse phase (rp) hplc method with simple conditions . This suggests that N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide may have similar properties, potentially influencing its bioavailability.

Result of Action

It is known that similar compounds have been used in the preparation of a medicine resisting alzheimer disease . This suggests that N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide may have similar effects, potentially influencing neuronal cell activity and having a neuroprotective effect.

Action Environment

It is known that similar compounds have been studied for their corrosion inhibition behavior in acidic media . This suggests that N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide may also be influenced by environmental factors such as pH.

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2,6-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F2NO5S/c1-23-14-7-6-10(8-15(14)24-2)13(20)9-19-25(21,22)16-11(17)4-3-5-12(16)18/h3-8,13,19-20H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMRRJPUUWDVPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CNS(=O)(=O)C2=C(C=CC=C2F)F)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F2NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperidine-4-carboxylic acid](/img/structure/B3000286.png)

![(3-Bromo-4-fluorophenyl)-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide](/img/structure/B3000292.png)

![3-Methoxyspiro[3.3]heptan-2-one](/img/structure/B3000294.png)